molecular formula C24H24N4O5S B11445830 N-Benzyl-N-ethyl-2-[3-({[(furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-1-YL]acetamide

N-Benzyl-N-ethyl-2-[3-({[(furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-1-YL]acetamide

Cat. No.: B11445830
M. Wt: 480.5 g/mol
InChI Key: UCGYCLYHJKUSNH-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-[3-({[(furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-1-YL]acetamide is a complex organic compound with a unique structure that includes a furan ring, a thieno[3,2-D]pyrimidin-1-yl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-2-[3-({[(furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-1-YL]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate product to form the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-2-[3-({[(furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-1-YL]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

N-Benzyl-N-ethyl-2-[3-({[(furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-1-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-2-[3-({[(furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-1-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-D]pyrimidin-1-yl derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets N-Benzyl-N-ethyl-2-[3-({[(furan-2-YL)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-1-YL]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[1-[2-[benzyl(ethyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H24N4O5S/c1-2-26(14-17-7-4-3-5-8-17)21(30)16-27-19-10-12-34-22(19)23(31)28(24(27)32)15-20(29)25-13-18-9-6-11-33-18/h3-12H,2,13-16H2,1H3,(H,25,29)

InChI Key

UCGYCLYHJKUSNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=CO4)SC=C3

Origin of Product

United States

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